

Comparative Efficacy of BPR1K871 and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B15579909	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical multi-kinase inhibitor **BPR1K871** and the FDA-approved second-generation FLT3 inhibitor gilteritinib. The content is based on available preclinical data for **BPR1K871** and a combination of preclinical and clinical data for gilteritinib, offering an objective analysis of their efficacy and mechanisms of action in the context of acute myeloid leukemia (AML).

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1] This has driven the development of targeted therapies against FLT3. Gilteritinib (Xospata®) is a potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[2][3] **BPR1K871** is a novel, preclinical multi-kinase inhibitor that has demonstrated potent dual inhibition of FLT3 and Aurora kinases.[4][5] This guide compares the efficacy of these two compounds based on available experimental data.

Data Presentation



The following tables summarize the quantitative data on the inhibitory activities of **BPR1K871** and gilteritinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound	Target Kinase	IC50 (nM)
BPR1K871	FLT3	19[6]
AURKA	22[6]	
AURKB	13[6]	
Gilteritinib	FLT3	Data not directly comparable from search results
AXL	Data not directly comparable from search results	

Note: Direct IC50 value comparisons for gilteritinib against specific kinases were not available in the provided search results in a directly comparable format to **BPR1K871**. Gilteritinib is known to be a potent FLT3 and AXL inhibitor.[2][7]

Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines (EC50)

Compound	Cell Line	EC50 (nM)
BPR1K871	MOLM-13	~5[4][5]
MV4-11	~5[4][5]	
Gilteritinib	MOLM-14	Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8]
MV4-11	Specific EC50 values not provided, but showed a typical response profile for FLT3 inhibitors[8]	



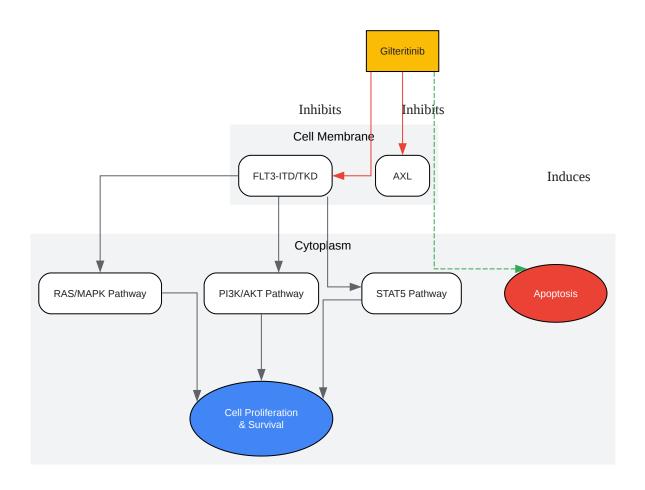
Mechanism of Action

Gilteritinib is a second-generation tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] It also inhibits other kinases like AXL.[2] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks downstream signaling pathways, leading to the induction of apoptosis in cancer cells expressing FLT3-ITD.[2][9]

BPR1K871 is a quinazoline-based multi-kinase inhibitor.[4][5] Its primary mechanism is the dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB).[4][6] The inhibition of FLT3 disrupts the proliferation of FLT3-dependent AML cells, while the inhibition of Aurora kinases, which are crucial for cell mitosis, provides an additional anti-cancer mechanism.[6] Kinase profiling has shown that **BPR1K871** inhibits 77 different therapeutically relevant kinases, suggesting a broad spectrum of activity.[4][6]

Signaling Pathway Diagrams

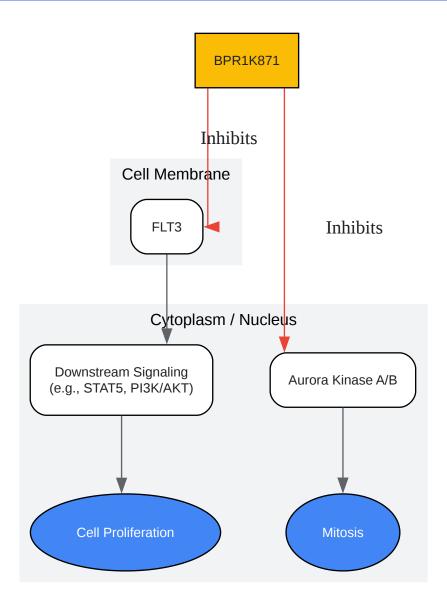




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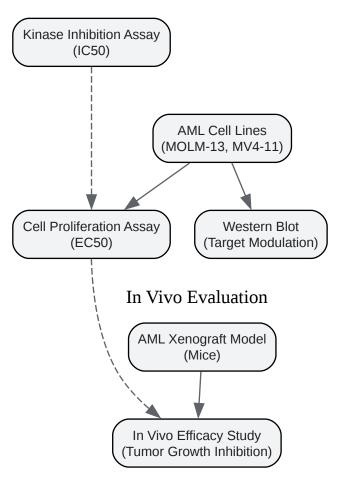
Caption: Gilteritinib's mechanism of action.







In Vitro Evaluation



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